molecular formula C19H18N2O4 B2482675 3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid CAS No. 554440-09-4

3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid

Cat. No. B2482675
CAS RN: 554440-09-4
M. Wt: 338.363
InChI Key: UPTIFQFIELBBOF-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid” is a quinazoline derivative . It has a molecular formula of C19H18N2O4 and a molecular weight of 338.36 .


Molecular Structure Analysis

The molecular structure of this compound is based on a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . The compound also contains a propanoic acid group and an ethoxyphenyl group .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . It has a molecular weight of 338.36 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by quinazoline derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

3-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-25-14-9-7-13(8-10-14)21-17(11-12-18(22)23)20-16-6-4-3-5-15(16)19(21)24/h3-10H,2,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTIFQFIELBBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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